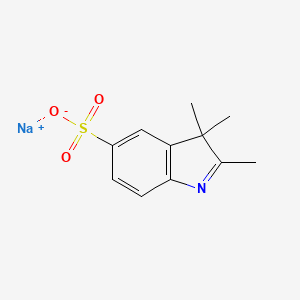

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Übersicht

Beschreibung

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a compound that can be associated with the broader class of sulfonated indoles and sodium sulfonates, which are prevalent in various pharmaceuticals and materials due to their unique properties and applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, properties, and applications.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sulfonate compounds is characterized by the presence of the sulfonate group (SO3-) attached to an aromatic or heteroaromatic system. For instance, the polymeric structure of disodium p-terphenyl-4,4''-disulfonate features sodium ions coordinated by sulfonate groups, forming layers interconnected by terphenyl moieties . This illustrates the complex coordination environments that can arise in sulfonated compounds.

Chemical Reactions Analysis

Sulfonated compounds can participate in various chemical reactions, including those that lead to the formation of polymers or materials with specific properties. For example, methacrylated 2,3,4-tris(alkoxy)benzenesulfonates can be photopolymerized to create ion-selective membranes . Additionally, sodium sulfonate-functionalized poly(ether ether ketone)s have been synthesized through nucleophilic polycondensation, demonstrating the reactivity of sulfonate groups in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium sulfonates are influenced by their molecular structure and the position of the sulfonate group. For example, the solubility, self-assembly, and interfacial activity of linear sodium dodecyl benzene sulfonates are affected by the position of the headgroup, which also impacts their applications in detergency and wetting . The antioxidant properties of sodium sulfonates, such as sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, are determined by the spatial hindrance of phenolic OH groups, which can interact with lipoperoxide radicals .

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

-

Reaction with Acrylamide

-

Pharmaceutical Intermediates

-

Heterocyclic Building Blocks

-

Fischer Indole Synthesis

-

Organic Synthesis Reactions

-

Production of Aromatic Heterocyclic Indoles

-

Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid

Safety And Hazards

Eigenschaften

IUPAC Name |

sodium;2,3,3-trimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSLTESEMMTYMX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

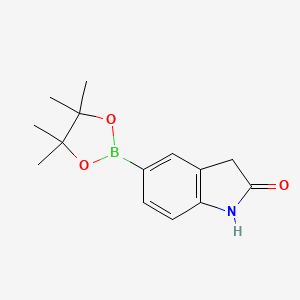

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)